molecular formula C14H21N3O4 B13929827 Tert-butyl (3-((2-nitrophenyl)amino)propyl)carbamate

Tert-butyl (3-((2-nitrophenyl)amino)propyl)carbamate

Cat. No.: B13929827
M. Wt: 295.33 g/mol
InChI Key: VSFAUTWDFGJFPZ-UHFFFAOYSA-N
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Description

Tert-butyl (3-((2-nitrophenyl)amino)propyl)carbamate is a chemical compound with the molecular formula C15H23N3O4. It is a derivative of carbamate, which is commonly used in organic synthesis and various industrial applications. This compound is characterized by the presence of a tert-butyl group, a nitrophenyl group, and a propyl chain linked to a carbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3-((2-nitrophenyl)amino)propyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-bromopropylamine and 2-nitroaniline. The reaction is carried out under inert atmosphere conditions to prevent oxidation and other side reactions. The process involves the following steps:

    Protection of the amine group: The amine group of 3-bromopropylamine is protected using tert-butyl carbamate.

    Nucleophilic substitution: The protected amine reacts with 2-nitroaniline in the presence of a base such as potassium carbonate.

    Deprotection: The final step involves the removal of the protecting group to yield the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3-((2-nitrophenyl)amino)propyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

    Aminopropyl derivatives: Formed by the reduction of the nitro group.

    Substituted carbamates: Formed by nucleophilic substitution reactions.

Scientific Research Applications

Tert-butyl (3-((2-nitrophenyl)amino)propyl)carbamate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Used in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of tert-butyl (3-((2-nitrophenyl)amino)propyl)carbamate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amine, which can then interact with various enzymes and receptors in biological systems. The carbamate group can also participate in covalent bonding with nucleophilic sites on proteins and other biomolecules, leading to potential biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (3-((4-methyl-2-nitrophenyl)amino)propyl)carbamate
  • Tert-butyl (3-aminopropyl)(3-((tert-butoxycarbonyl)amino)propyl)carbamate
  • Tert-butyl (2-aminophenyl)carbamate

Uniqueness

Tert-butyl (3-((2-nitrophenyl)amino)propyl)carbamate is unique due to the specific positioning of the nitro group on the phenyl ring, which influences its reactivity and potential biological activities. The presence of the tert-butyl group also provides steric hindrance, affecting the compound’s stability and interactions with other molecules.

Properties

Molecular Formula

C14H21N3O4

Molecular Weight

295.33 g/mol

IUPAC Name

tert-butyl N-[3-(2-nitroanilino)propyl]carbamate

InChI

InChI=1S/C14H21N3O4/c1-14(2,3)21-13(18)16-10-6-9-15-11-7-4-5-8-12(11)17(19)20/h4-5,7-8,15H,6,9-10H2,1-3H3,(H,16,18)

InChI Key

VSFAUTWDFGJFPZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCNC1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

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